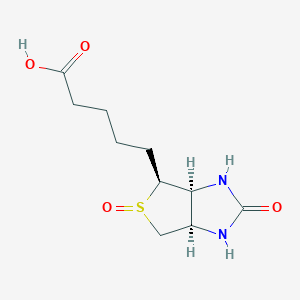

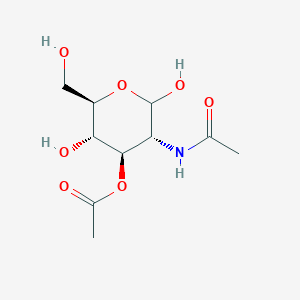

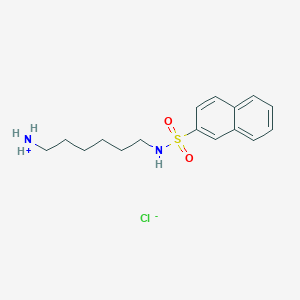

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. A related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, demonstrating the general approach for synthesizing naphthalene sulfonamide derivatives. The synthesized compounds are typically characterized using techniques like FTIR, NMR, and X-ray diffraction (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure and electronic properties of sulfonamide compounds can be investigated using Density Functional Theory (DFT). Studies involving similar sulfonamide derivatives have used DFT to calculate molecular geometry, vibrational frequencies, and electronic properties, providing insights into the stability and charge distribution within the molecule (Sarojini et al., 2012).

Chemical Reactions and Properties

Naphthalene sulfonamide compounds participate in various chemical reactions, including autoxidation under aerobic conditions. These reactions are important for understanding the chemical stability and reactivity of sulfonamide derivatives. The autoxidation of mono- and disulfonated naphthalene derivatives has been studied to evaluate their behavior under aerobic conditions, providing insights into the reaction pathways and products formed during these processes (Kudlich et al., 1999).

Wissenschaftliche Forschungsanwendungen

1. Myeloid Differentiation of HL-60 Cells

- Summary of Application: This compound, also known as a naphthalene sulfonamide calmodulin antagonist, has been used to induce limited myeloid differentiation of the human promyelocytic cell line, HL-60 .

- Methods of Application: The compound was applied to HL-60 cells, and its effects were observed. The dose-response curve for HL-60 differentiation was consistent with the published 50% inhibitory dose for inhibition of calmodulin-activated phosphodiesterase .

- Results: The compound was found to augment the differentiation observed when HL-60 cells are induced with retinoic acid, dimethyl sulfoxide, or dibutyryl cyclic adenosine monophosphate .

2. Growth-Promoting Chemicals in Plants

- Summary of Application: This compound is a non-chlorinated analogue of the naphthalene sulfonamide compounds W5 and W7, previously identified as calmodulin inhibitors and used in plants as growth-promoting chemicals .

3. Regulation of Primary Root Elongation

- Summary of Application: The compound, known as a calmodulin (CaM) antagonist, has been used in studies investigating the regulation of primary root elongation in Arabidopsis .

- Results: The stimulatory effect of N-3-oxo-hexanoyl homoserine lactone (3OC6-HSL) on primary root elongation of Arabidopsis was found to be abolished by the calmodulin antagonists .

4. Abscisic Acid-Induced Antioxidant Defense in Ginseng Seedlings

- Summary of Application: This compound has been used in studies investigating the role of calmodulin (CaM) and the possible interrelationship between CaM and hydrogen peroxide (H2O2) in abscisic acid (ABA)-induced antioxidant defense in the seedlings of Panax ginseng .

- Methods of Application: The compound was likely applied to ginseng seedlings, and its effects on ABA-induced antioxidant defense were observed .

- Results: Pretreatments with two CaM antagonists, including N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride, almost completely suppressed the up-regulation of antioxidant and PgCaM gene . Moreover, H2O2 production and CaM content was almost completely inhibited by pretreatments with two CaM antagonists .

5. Induction of Myeloid Differentiation of HL-60 Cells

- Summary of Application: This compound, also known as a naphthalene sulfonamide calmodulin antagonist, has been used to induce limited myeloid differentiation of the human promyelocytic cell line, HL-60 .

- Methods of Application: The compound was applied to HL-60 cells, and its effects were observed. The dose-response curve for HL-60 differentiation was consistent with the published 50% inhibitory dose for inhibition of calmodulin-activated phosphodiesterase .

- Results: The compound was found to augment the differentiation observed when HL-60 cells are induced with retinoic acid, dimethyl sulfoxide, or dibutyryl cyclic adenosine monophosphate .

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)naphthalene-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S.ClH/c17-11-5-1-2-6-12-18-21(19,20)16-10-9-14-7-3-4-8-15(14)13-16;/h3-4,7-10,13,18H,1-2,5-6,11-12,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIMXHUUJSFGDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.